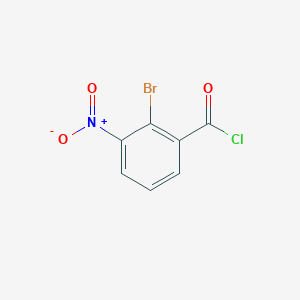
2-Bromo-3-nitrobenzoyl chloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
1. Kinetic Studies and Solvolytic Reactions
A study by Park et al. (2019) examined the solvolysis of o-nitrobenzyl bromide and o-nitrobenzoyl chloride, including 2-bromo-3-nitrobenzoyl chloride, in various solvents and temperatures. This research provided insights into the reactivity of these compounds and the influence of the ortho-nitro group in their solvolytic reactions.
2. Derivatization in Mass Spectrometry
Higashi et al. (2006) explored the use of derivatives, including 2-bromo-3-nitrobenzoyl chloride, for increasing detection responses of estrogens in liquid chromatography–mass spectrometry. This method significantly enhanced the sensitivity of estrogen detection in biological fluids, demonstrating the potential of such derivatives in analytical chemistry (Higashi et al., 2006).
3. Synthesis of Novel Compounds
In the field of synthetic chemistry, 2-bromo-3-nitrobenzoyl chloride has been utilized in various reactions. For instance, Guerrera et al. (1995) discussed the reaction of 3-bromo-2-nitrobenzo[b]thiophene with amines, highlighting the potential use of 2-bromo-3-nitrobenzoyl chloride in synthesizing novel compounds (Guerrera et al., 1995).
4. Development of Insecticidal and Fungicidal Agents
Zhu et al. (2014) synthesized a series of compounds by reacting pyrazole carbonyl chloride with phenylhydroxyamines, which were initially prepared using substituted nitrobenzene compounds like 2-bromo-3-nitrobenzoyl chloride. These compounds were evaluated for their insecticidal and fungicidal activities, indicating the role of such derivatives in developing agricultural chemicals (Zhu et al., 2014).
5. Spectroscopic Analysis
The study of the infrared spectra of substituted benzoyl chlorides, including 2-bromo-3-nitrobenzoyl chloride, by Rao and Venkataraghavan (1962), provides valuable information on the spectral characteristics of these compounds. Such studies are crucial for understanding molecular interactions and structure elucidation in chemistry (Rao & Venkataraghavan, 1962).
Propriétés
IUPAC Name |
2-bromo-3-nitrobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO3/c8-6-4(7(9)11)2-1-3-5(6)10(12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETVLJMOJDGFLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])Br)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50978588 | |
| Record name | 2-Bromo-3-nitrobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50978588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-nitrobenzoyl chloride | |
CAS RN |
6286-36-8 | |
| Record name | NSC10057 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10057 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-3-nitrobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50978588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1,1'-Biphenyl]-4-carbonitrile, 4'-(hexyloxy)-](/img/structure/B1295749.png)

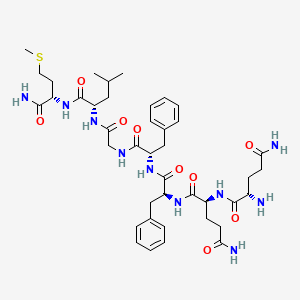
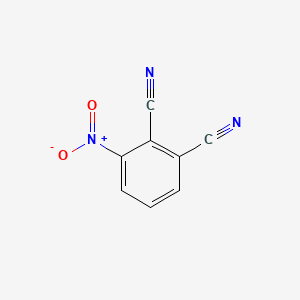
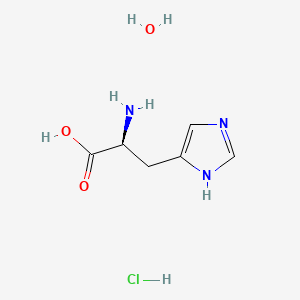
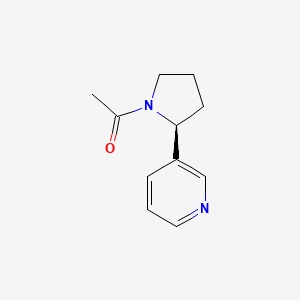


![2-[(Dimethylamino)methyl]phenol hydrochloride](/img/structure/B1295763.png)
![4-[2-(3-Chlorophenyl)ethenyl]pyridine](/img/structure/B1295765.png)
